Cas no 24757-70-8 (2-methoxy-2'-deoxyadenosine)
2-methoxy-2'-deoxyadenosine Chemical and Physical Properties
Names and Identifiers
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- 2-methoxy-2'-deoxyadenosine
- (2R,3S,5R)-5-(6-amino-2-methoxypurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol
- 2-METHOXY-2’-DEOXYADENOSINE
- 2-Methoxy-2'-deoxy-β-adenosine
- 2'-Deoxy-2-methoxyadenosine
- 2-Methoxy-2'-deoxy-
- A-(2-Deoxy-D-ribofuranosyl)-2-methoxyadenine
- A-adenosine
- Adenosine,2'-deoxy-2-methoxy
- Cladribine Related Compound A
- 2′-Deoxy-2-methoxyadenosine
- 2-Methoxy-2′-deoxyadenosine
- 2-Methoxy-6-amino-9-(2-deoxy-beta-D-erythro-pentofuranosyl)purine
- 9-(2-Deoxy-beta-D-ribofuranosyl)-2-methoxyadenine
- Adenosine, 2'-deoxy-2-methoxy- (8CI,9CI)
- (2R,3S,5R)-5-(6-amino-2-methoxy-9H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-ol
- 2'-Deoxy-2-methoxyadenosine; 2-Methoxy-2'-deoxy-beta-adenosine; 2-Methoxy-2'-deoxyadenosine; 2-Methoxy-6-amino-9-(2-deoxy-beta-D-erythro-pentofuranosyl)purine; 9beta-(2-Deoxy-D-ribofuranosyl)-2-methoxyadenine;
- (2R,3S,5R)-5-(6-Amino-2-methoxy-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol
- CHEMBL470889
- CLADRIBINE IMPURITY B [EP IMPURITY]
- Adenosine, 2'-deoxy-2-methoxy-
- UNII-EAM4X9P3JV
- DA-62372
- cladribine related compound a (20 mg) (2-methoxy-2'-deoxyadenosine)
- 2-METHOXY-2'-DEOXYADENOSINE [USP IMPURITY]
- 2-Methoxy-6-amino-9-(2-deoxy-?-D-erythro-pentofuranosyl)purine; 9-(2-Deoxy-?-D-ribofuranosyl)-2-methoxyadenine; USP Cladribine Related Compound A
- 2-METHOXY-6-AMINO-9-(2-DEOXY-.BETA.-D-ERYTHRO-PENTOFURANOSYL)PURINE
- DTXSID10437626
- Cladribine impurity B [EP]
- EAM4X9P3JV
- 9-(2-DEOXY-.BETA.-D-RIBOFURANOSYL)-2-METHOXYADENINE
- 2-Methoxy 2'-Deoxyadenosine
- CLADRIBINE RELATED COMPOUND A (20 MG) (2-METHOXY-2'-DEOXYADENOSINE)
- 24757-70-8
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- Inchi: 1S/C11H15N5O4/c1-19-11-14-9(12)8-10(15-11)16(4-13-8)7-2-5(18)6(3-17)20-7/h4-7,17-18H,2-3H2,1H3,(H2,12,14,15)/t5-,6+,7+/m0/s1
- InChI Key: HGRICISHTIAZJG-RRKCRQDMSA-N
- SMILES: O1[C@H](CO)[C@H](C[C@@H]1N1C=NC2C(N)=NC(=NC1=2)OC)O
Computed Properties
- Exact Mass: 281.11200
- Monoisotopic Mass: 281.11240398g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 20
- Rotatable Bond Count: 3
- Complexity: 349
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 3
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.1
- Topological Polar Surface Area: 129Ų
Experimental Properties
- Density: 1.84±0.1 g/cm3 (20 ºC 760 Torr),
- Solubility: Slightly soluble (18 g/l) (25 º C),
- PSA: 128.54000
- LogP: -0.36100
2-methoxy-2'-deoxyadenosine Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H301-H341-H361-H372
- Warning Statement: MissingPhrase-N15.00950417-P260-P280
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
2-methoxy-2'-deoxyadenosine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A159003244-100mg |
(2R,3S,5R)-5-(6-Amino-2-methoxy-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol |
24757-70-8 | 97% | 100mg |
$1936.40 | 2023-09-02 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1134211-20MG |
Cladribine Related Compound A |
24757-70-8 | 20mg |
¥13414.51 | 2024-12-26 | ||
| TRC | M262330-1mg |
2-Methoxy-2'-deoxyadenosine |
24757-70-8 | 1mg |
$125.00 | 2023-05-18 | ||
| TRC | M262330-5mg |
2-Methoxy-2'-deoxyadenosine |
24757-70-8 | 5mg |
$345.00 | 2023-05-18 | ||
| TRC | M262330-10mg |
2-Methoxy-2'-deoxyadenosine |
24757-70-8 | 10mg |
$ 650.00 | 2023-09-07 | ||
| TRC | M262330-25mg |
2-Methoxy-2'-deoxyadenosine |
24757-70-8 | 25mg |
$1437.00 | 2023-05-18 | ||
| Ambeed | A405338-100mg |
(2R,3S,5R)-5-(6-Amino-2-methoxy-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol |
24757-70-8 | 97% | 100mg |
$1879.0 | 2024-08-03 | |
| Chemenu | CM261022-100mg |
(2R,3S,5R)-5-(6-Amino-2-methoxy-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol |
24757-70-8 | 97% | 100mg |
$1758 | 2024-07-28 | |
| A2B Chem LLC | AB25955-25mg |
Adenosine, 2'-deoxy-2-methoxy- (8CI,9CI) |
24757-70-8 | ≥95% | 25mg |
$835.00 | 2024-04-20 | |
| A2B Chem LLC | AB25955-50mg |
Adenosine, 2'-deoxy-2-methoxy- (8CI,9CI) |
24757-70-8 | ≥95% | 50mg |
$1299.00 | 2024-04-20 |
2-methoxy-2'-deoxyadenosine Suppliers
2-methoxy-2'-deoxyadenosine Related Literature
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
Additional information on 2-methoxy-2'-deoxyadenosine
Introduction to 2-methoxy-2'-deoxyadenosine (CAS No: 24757-70-8)
2-methoxy-2'-deoxyadenosine, with the chemical identifier CAS No: 24757-70-8, is a significant nucleoside analog that has garnered considerable attention in the field of pharmaceutical and biochemical research. This compound, derived from adenosine through selective methylation and deoxygenation, exhibits unique structural and functional properties that make it a valuable tool in both academic studies and industrial applications. Its molecular structure, characterized by a modified sugar moiety and a methoxy group at the 2-position, imparts distinct biological activities that differentiate it from its parent compound, adenosine.
The synthesis of 2-methoxy-2'-deoxyadenosine involves a series of carefully orchestrated chemical reactions, including protection-deprotection strategies to ensure regioselectivity and high yield. The methoxy group at the 2-position of the ribose ring enhances stability while modulating interactions with biological targets. This modification has been strategically employed to alter the pharmacokinetic profile and binding affinity of the nucleoside, making it a promising candidate for drug development.
In recent years, 2-methoxy-2'-deoxyadenosine has been extensively studied for its potential therapeutic applications. One of the most notable areas of research involves its role as an antagonist or modulator of adenosine receptors. Adenosine receptors (A1, A2A, A2B, and A3) are integral to various physiological processes, including neurotransmission, immune responses, and cardiovascular regulation. By selectively interacting with these receptors, 2-methoxy-2'-deoxyadenosine can influence these pathways in a controlled manner.
Recent studies have highlighted the compound's efficacy in preclinical models as an inhibitor of adenosine receptor-mediated signaling. For instance, research has demonstrated its potential in modulating immune responses by targeting A2A receptors, which are known to play a role in inflammation and immune cell trafficking. This makes 2-methoxy-2'-deoxyadenosine a compelling candidate for developing treatments for inflammatory diseases and autoimmune disorders.
Another area where 2-methoxy-2'-deoxyadenosine shows promise is in the treatment of neurological disorders. Adenosine receptor modulation has been implicated in conditions such as Parkinson's disease, Alzheimer's disease, and stroke. Studies have indicated that by enhancing or inhibiting adenosine signaling, 2-methoxy-2'-deoxyadenosine could potentially mitigate symptoms associated with these neurodegenerative conditions. The compound's ability to cross the blood-brain barrier further adds to its therapeutic appeal.
The compound's structural similarity to natural nucleosides also makes it an attractive scaffold for further derivatization and optimization. Researchers are exploring ways to enhance its bioavailability, reduce toxicity, and improve target specificity through structural modifications. This includes exploring analogs with different substituents at various positions on the nucleoside ring.
Furthermore, 2-methoxy-2'-deoxyadenosine has found applications in diagnostic imaging techniques. Its ability to interact with adenosine receptors allows for its use as a ligand in positron emission tomography (PET) scans, enabling researchers to visualize receptor distribution and activity in vivo. This has significant implications for understanding disease mechanisms and monitoring treatment responses.
The industrial production of 2-methoxy-2'-deoxyadenosine is another area of focus. Advances in synthetic chemistry have enabled more efficient and scalable manufacturing processes, making the compound more accessible for research and commercial applications. Continuous flow chemistry and biocatalytic methods are being explored to improve yield and reduce environmental impact.
Regulatory considerations also play a crucial role in the development and use of 2-methoxy-2'-deoxyadenosine. Compliance with Good Manufacturing Practices (GMP) ensures that the compound meets high standards of purity and consistency. Additionally, ongoing clinical trials are essential to validate its safety and efficacy before broader therapeutic use.
In conclusion, 2-methoxy-2'-deoxyadenosine (CAS No: 24757-70-8) represents a fascinating compound with diverse applications in pharmaceuticals, diagnostics, and biochemical research. Its unique structural features and biological activities make it a valuable tool for addressing various health challenges. As research continues to uncover new therapeutic potentials, 2-methoxy-2'-deoxyadenosine is poised to play an increasingly significant role in modern medicine.
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